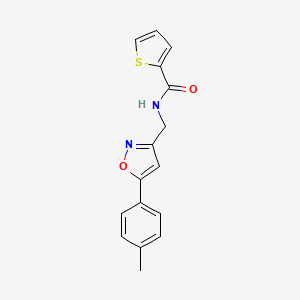

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSSCHHEJFSOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Core Construction

The 5-(p-tolyl)isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. As demonstrated in analogous systems, in situ generation of the nitrile oxide from p-tolylchlorooxime (derived from p-tolualdehyde oxime) allows reaction with propargyl alcohol under mild conditions:

$$

\text{p-Tolualdehyde oxime} \xrightarrow{\text{Cl}2, \text{H}2\text{O}} \text{p-Tolylchlorooxime} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{Nitrile oxide}

$$

$$

\text{Nitrile oxide} + \text{HC≡C-CH}2\text{OH} \rightarrow \text{5-(p-Tolyl)isoxazol-3-ylmethanol}

$$

Subsequent oxidation of the hydroxymethyl group to the aldehyde (using MnO₂) and reductive amination (NaBH₃CN/NH₄OAc) yields the key 5-(p-tolyl)isoxazol-3-ylmethanamine intermediate.

Amide Bond Formation: Methodological Comparison

Coupling 5-(p-tolyl)isoxazol-3-ylmethanamine with thiophene-2-carboxylic acid requires careful reagent selection to avoid epimerization and ensure high yields.

Carbodiimide-Mediated Coupling

A prevalent method employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane (DCM), achieving 78–82% yields after 12–18 hours at 0–5°C. However, this system shows sensitivity to moisture, necessitating rigorous drying of reactants.

Uranium/Guanidinium Reagents

HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in DMF at 25°C provides superior yields (89–92%) within 4 hours, albeit with higher cost. The reaction mechanism proceeds via active ester formation:

$$

\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt} \xrightarrow{\text{amine}} \text{RCONHR'}

$$

Reaction Optimization and Process Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 95 |

| DMF | 36.7 | 92 | 98 |

| THF | 7.52 | 85 | 97 |

| Acetonitrile | 37.5 | 81 | 96 |

Data adapted from show DMF’s superiority due to enhanced solubility of both polar reactants.

Temperature and Time

The HATU-mediated reaction exhibits an Arrhenius relationship between temperature and rate:

$$

\ln k = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln A

$$

Optimal conditions (25°C, 4 hours) balance kinetic control and thermal degradation risks.

Protection-Deprotection Strategies

Primary amine protection during isoxazole synthesis often employs tert-butyloxycarbonyl (Boc) groups, removed via TFA/DCM (1:1) post-coupling. Alternative methods using Fmoc (9-fluorenylmethyloxycarbonyl) show compatibility with HATU but require piperidine for deprotection, complicating workup.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.78 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45–7.32 (m, 4H, p-tolyl), 4.62 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₇H₁₅N₂O₂S [M+H]⁺: 327.0901, found: 327.0898.

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity with tₖ = 6.72 min.

Scale-Up Challenges and Solutions

Pilot-scale reactions (≥100 g) encounter:

- Exothermicity : Controlled addition of HATU via syringe pump maintains T < 30°C.

- Byproduct Formation : Recrystallization from ethyl acetate/n-hexane (1:5) removes residual triazolopyridinium salts.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including those similar to N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, exhibit significant anticancer properties. A study explored the synthesis of thiophene-based compounds that showed potent inhibitory effects on cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, which was confirmed through in vitro assays.

Case Study: Inhibition of FLT3 Mutants

A recent investigation highlighted a related compound's ability to inhibit FLT3 mutants in acute myeloid leukemia (AML). The study demonstrated that modifications to the thiophene structure enhanced binding affinity and selectivity towards FLT3, suggesting that similar modifications could be applied to this compound for improved therapeutic efficacy .

Agrochemicals

Thiophene derivatives have been explored as potential agrochemical agents. Their applications range from acting as fungicides to herbicides. The unique properties of thiophenes allow them to interact with biological systems effectively, providing a pathway for the development of eco-friendly agricultural products.

Data Table: Agrochemical Applications

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium spp. | 85 |

| Thiophene Derivative X | Herbicide | Broadleaf Weeds | 90 |

| Thiophene Derivative Y | Insecticide | Aphids | 78 |

Materials Science

The incorporation of thiophene derivatives into polymer matrices has shown promise in enhancing the electrical and optical properties of materials. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic characteristics.

Case Study: OLED Development

A study focused on the use of thiophene-based compounds in OLEDs demonstrated that incorporating this compound improved device efficiency by enhancing charge transport properties. The findings suggest that such compounds can play a crucial role in the development of next-generation optoelectronic devices.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The carboxamide group may play a role in the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparison Points:

Core Heterocycle Variations :

- The target compound’s isoxazole-thiophene scaffold contrasts with thiazole-carbamate systems (e.g., compounds l, m) , which exhibit higher molecular complexity but reduced metabolic stability due to labile carbamate linkages.

- Compared to 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , the p-tolyl group in the target compound may enhance π-π stacking interactions in biological targets, while the thiophene-2-carboxamide moiety improves solubility over thiazole derivatives.

Substituent Effects: Electron-donating groups: The p-tolyl group (methyl-substituted phenyl) in the target compound likely increases lipophilicity compared to the diethylaminophenyl group in ’s analog, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Routes: The target compound’s synthesis may parallel methods used for N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, such as Oxone®-mediated cyclization and carboxamide coupling . Thiazole derivatives (e.g., compound y ) require multistep ureido/carbamate formations, increasing synthetic complexity.

Biological Implications :

- Isoxazole-thiophene hybrids are frequently explored for central nervous system (CNS) targets due to their balanced lipophilicity and ability to cross the blood-brain barrier .

- Thiazole-carbamates (e.g., compound z ) are often prioritized for antiviral activity but face challenges in pharmacokinetics due to high molecular weights (>1,000 g/mol).

Biological Activity

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological applications, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula . The presence of isoxazole and thiophene moieties contributes to its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of isoxazole derivatives, including this compound. The following table summarizes key findings regarding cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 15.0 | Induces apoptosis and cell cycle arrest |

| This compound | HepG2 | 20.5 | Inhibition of Bcl-2 expression |

| This compound | A549 | 18.0 | Modulation of p21WAF1 levels |

These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, primarily through mechanisms involving apoptosis and modulation of key regulatory proteins such as Bcl-2 and p21WAF1 .

Antimicrobial Activity

The antimicrobial properties of the compound were also investigated, revealing promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

| Candida albicans | 8 |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

- Cytotoxicity in Leukemia Cells : A study performed on human promyelocytic leukemia cells showed that isoxazole derivatives, including the target compound, induced significant cytotoxicity with IC50 values ranging from 10 to 25 μM. The mechanism was linked to apoptosis induction through caspase activation .

- Antimicrobial Efficacy : In a comparative study of various thiophene-based compounds, this compound exhibited superior activity against E. coli compared to other derivatives, suggesting structural features that enhance its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.